molecular formula C12H11N3O3S B4119313 1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)urea

1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B4119313
M. Wt: 277.30 g/mol
InChI Key: RRQUPELJJJVNIK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a thienylmethyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-12(13-8-11-2-1-7-19-11)14-9-3-5-10(6-4-9)15(17)18/h1-7H,8H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQUPELJJJVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea typically involves the reaction of 4-nitroaniline with 2-thienylmethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: N-(4-aminophenyl)-N’-(2-thienylmethyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thienylmethyl group.

Scientific Research Applications

N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl and thienylmethyl groups may play a role in binding to the target molecules and exerting their effects.

Comparison with Similar Compounds

    N-(4-nitrophenyl)-N’-(2-furylmethyl)urea: Similar structure but with a furylmethyl group instead of a thienylmethyl group.

    N-(4-nitrophenyl)-N’-(2-phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thienylmethyl group.

Uniqueness: N-(4-nitrophenyl)-N’-(2-thienylmethyl)urea is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties. The thienylmethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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